molecular formula C14H11NO3 B042514 4-(Benzoylamino)benzoic acid CAS No. 582-80-9

4-(Benzoylamino)benzoic acid

Cat. No.: B042514
CAS No.: 582-80-9
M. Wt: 241.24 g/mol
InChI Key: UZKKMWJMAJGMPF-UHFFFAOYSA-N
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Description

4-(Benzoylamino)benzoic acid is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid, where a benzoylamino group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzoylamino)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

4-Aminobenzoic acid+Benzoyl chloride4-(Benzoylamino)benzoic acid+HCl\text{4-Aminobenzoic acid} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Aminobenzoic acid+Benzoyl chloride→4-(Benzoylamino)benzoic acid+HCl

The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 4-(benzoylamino)benzoic acid derivatives in antiviral therapies, particularly against herpes simplex viruses (HSV). For instance, a compound related to this structure was shown to possess anti-HSV activity comparable to acyclovir, a standard antiviral medication. The study indicated that these derivatives could be effective against acyclovir-resistant HSV strains, suggesting a promising avenue for developing new antiviral agents .

Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. A related compound demonstrated the ability to modulate CD4+ T-cell populations and increase regulatory T-cell markers in experimental models of inflammation. This suggests that derivatives of this compound could serve as therapeutic agents in managing inflammatory diseases .

Synthetic Applications

Precursor in Organic Synthesis
This compound serves as a precursor for synthesizing various other chemical entities, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of compounds with enhanced biological activity or different pharmacological profiles.

Case Studies

StudyFocusFindings
Study on Antiviral Activity Evaluated the efficacy of benzavir compounds against HSVIdentified strong antiviral activity with potential for treating resistant strains
Anti-inflammatory Study Investigated immunomodulatory effects in LPS-induced miceShowed increased CD4+ Treg populations suggesting therapeutic potential in inflammation

Research Insights

The ongoing research into this compound emphasizes its versatility and potential in medicinal chemistry. The compound's ability to be modified opens pathways for creating new drugs that can address current medical challenges, particularly in viral infections and inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(Benzoylamino)benzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-(Benzoylamino)benzoic acid.

    Benzoyl chloride: Used in the synthesis of various benzoyl derivatives.

    Benzoic acid: The parent compound of this compound.

Uniqueness

This compound is unique due to the presence of both benzoylamino and carboxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

4-(Benzoylamino)benzoic acid, also known as benzoyl-para-aminobenzoic acid (BPABA), is a compound of interest due to its diverse biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, antiviral, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₁NO₃
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 252597

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study screened various derivatives for their activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to BPABA showed moderate to good antibacterial activity, particularly against Gram-positive strains compared to Gram-negative strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram+Activity Against Gram-
Compound AModerateWeak
Compound BGoodModerate
This compoundModerateWeak

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against Herpes Simplex Virus (HSV). In a comparative study, the compound demonstrated antiviral activity similar to acyclovir against both HSV-1 and HSV-2, including effectiveness against acyclovir-resistant isolates . This suggests that BPABA could serve as a potential alternative in treating HSV infections.

Case Study: Antiviral Efficacy
In an experimental setup, BPABA was tested on cultured cells infected with HSV. The compound was administered at varying concentrations (0.020 μM to 20 μM) and showed significant reduction in viral load compared to untreated controls. The toxicity of BPABA was evaluated using an XTT assay, confirming low cytotoxicity at therapeutic doses .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and antiviral effects. Research has indicated its role as a selective retinoic acid receptor (RAR) agonist, which may have implications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer's disease . Activation of RAR signaling is linked to neuronal survival and modulation of amyloid deposits in the brain.

Table 2: Therapeutic Applications of this compound

Application AreaMechanism of ActionPotential Conditions Treated
AntimicrobialInhibition of bacterial growthBacterial infections
AntiviralInhibition of viral replicationHSV infections
NeuroprotectionRAR activationAlzheimer's disease

Q & A

Basic Research Questions

Q. How can the molecular structure and purity of 4-(Benzoylamino)benzoic acid be confirmed experimentally?

  • Methodological Answer: Use spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming the benzoylamino and carboxylic acid groups) and high-resolution mass spectrometry (HR-MS) to verify molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For quantitative analysis, LC-MS platforms are recommended due to their sensitivity in detecting trace impurities .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: Synthesis typically involves amide coupling between 4-aminobenzoic acid and benzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Reaction optimization includes controlling temperature (20–25°C) and solvent choice (e.g., dichloromethane or THF). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures high yield and purity .

Q. How does this compound interact with biological enzymes like tyrosinase?

  • Methodological Answer: Competitive inhibition studies can be conducted using enzyme kinetics assays . Prepare a catechol substrate solution and measure tyrosinase activity spectrophotometrically at 475 nm. Vary the concentration of this compound to calculate inhibition constants (Ki) and determine competitive vs. non-competitive mechanisms. Reference benzoic acid derivatives’ competitive inhibition patterns for comparison .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer: To minimize undesired byproducts (e.g., over-benzoylation or hydrolysis):

  • Use protecting groups (e.g., tert-butyloxycarbonyl for amines) during functionalization.
  • Optimize reaction pH (neutral to slightly acidic) to stabilize the carboxylic acid group.
  • Employ flow chemistry for precise control of reaction time and temperature .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer: Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins like carbonic anhydrase or tyrosinase. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to analyze ligand-protein stability. Pair computational results with in vitro assays (e.g., IC50 measurements) to confirm inhibitory activity .

Q. What are the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer: Use stable isotope labeling (e.g., ¹³C-tracers) to track metabolic fate in hepatocyte cultures. Analyze metabolites via LC-QTOF-MS to identify glucuronidation or sulfation products. Compare with known benzoic acid metabolism (e.g., glycine conjugation) to map unique pathways .

Q. How does structural modification of this compound enhance its pharmacokinetic properties?

  • Methodological Answer: Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to improve bioavailability. Evaluate logP values (octanol/water partitioning) to balance hydrophilicity and membrane permeability. Conduct in vivo pharmacokinetic studies in rodent models to measure half-life and tissue distribution .

Q. Safety and Analytical Challenges

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 2–8°C in airtight containers to prevent degradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers resolve discrepancies in reported inhibitory constants (Ki) for this compound?

  • Methodological Answer: Replicate assays under standardized conditions (pH 7.4, 25°C) using purified enzyme batches. Validate via Lineweaver-Burk plots to confirm inhibition type. Cross-reference with structurally similar inhibitors (e.g., 4-hydroxybenzoic acid) to identify assay-specific variables (e.g., substrate concentration) .

Properties

IUPAC Name

4-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKKMWJMAJGMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291285
Record name 4-(benzoylamino)benzoic acid
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-80-9
Record name 4-(Benzoylamino)benzoic acid
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Record name Benzoic acid, 4-(benzoylamino)-
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Record name Benzoic acid, 4-(benzoylamino)-
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Record name 4-(benzoylamino)benzoic acid
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Record name 4-benzamidobenzoic acid
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Synthesis routes and methods

Procedure details

Subsequently, 34.7 g of methyl 4-(phenylcarbonylamino)benzoate was dissolved in 500 mg of methanol and thereto 50 mg of 10% KOH was added. After stirring for 3 hours, the mixture was neutralized with hydrochloric acid and then filtered, to give an acid compound, 4-(phenylcarbonylamino) benzoic acid (26.2 g, 80% yield).
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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